

GPR84 Activation and Downstream Effects: A Technical Guide

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Compound of Interest

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: G protein-coupled receptor 84 (GPR84) is a metabolite-sensing receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is often upregulated in response to inflammatory stimuli, implicating it as a key player in immune modulation and a promising therapeutic target for a range of inflammatory and fibrotic diseases.[3][4] This document provides a detailed overview of the molecular mechanisms of GPR84 activation, its principal downstream signaling cascades, and the resultant cellular and physiological effects. It includes a compilation of quantitative data on known ligands and detailed protocols for key experimental assays used to study GPR84 function.

GPR84 Activation and Ligands

GPR84 is endogenously activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[5][6] Capric acid (C10) is often cited as one of the more potent endogenous ligands.[2] The relatively low in-vivo concentrations of these MCFAs have spurred the development of synthetic agonists and antagonists to better probe the receptor's function.
[1]

Agonists:

- Endogenous: Medium-chain fatty acids (e.g., capric acid, lauric acid). Hydroxylated MCFAs, such as 2- and 3-hydroxy lauric acid, have also been shown to activate GPR84.[7]

- Synthetic: A variety of small molecules have been identified, with 6-n-octylaminouracil (6-OAU) being a widely used surrogate agonist.[\[1\]](#)[\[7\]](#) Other notable agonists include ZQ-16, embelin, and diindolylmethane (DIM), which may act as an allosteric agonist.[\[1\]](#)[\[4\]](#) The biased agonist DL-175 has been shown to preferentially activate certain pathways over others.[\[1\]](#)

Antagonists:

- Several antagonists have been developed and are being investigated for therapeutic use. GLPG1205 and PBI-4050 are two prominent examples that have entered clinical trials for conditions like idiopathic pulmonary fibrosis.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Table 1: Quantitative Data for Selected GPR84 Ligands

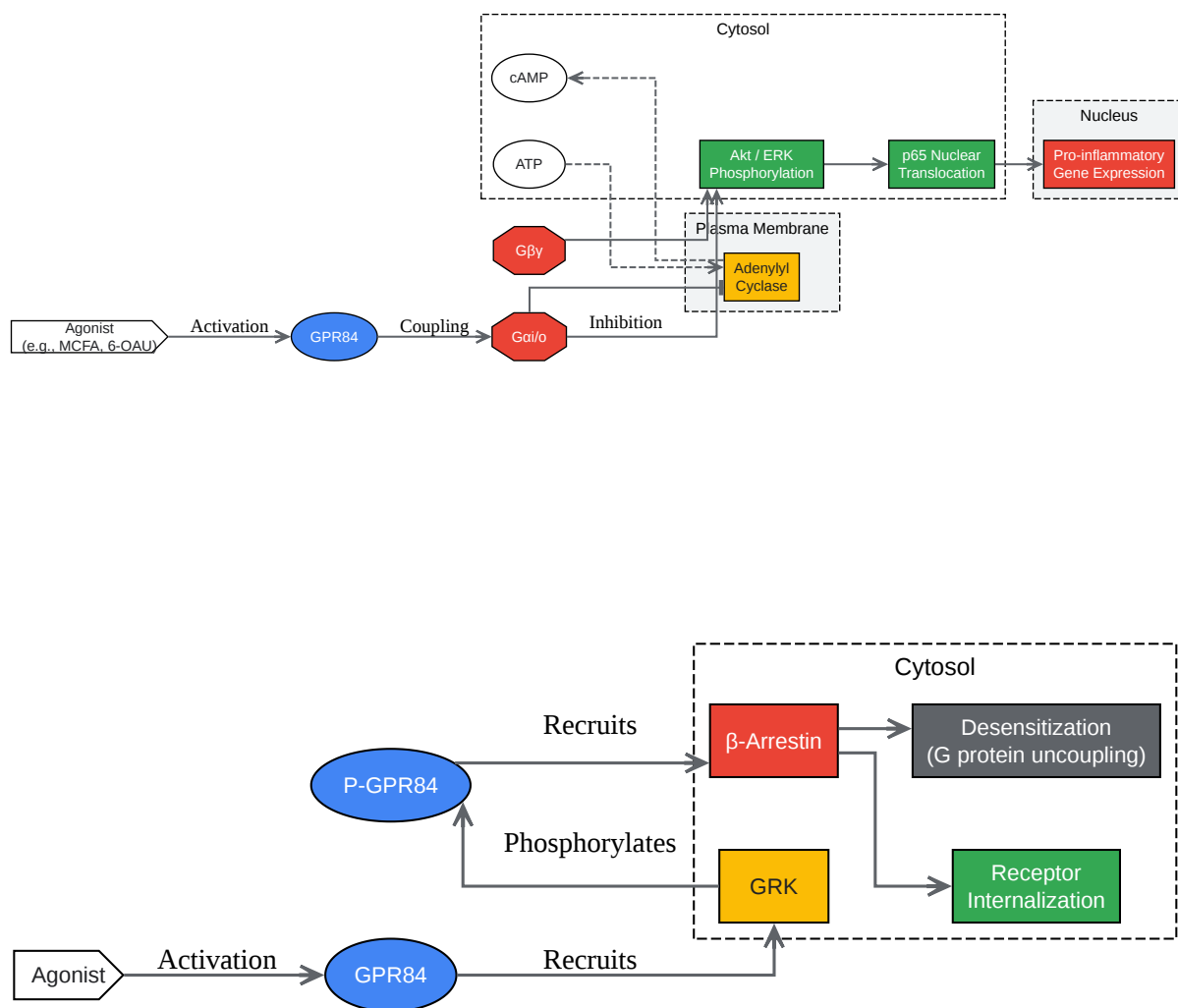
Ligand Name	Type	Reported Potency (EC50)	Assay Type	Reference Cell Line	Citation
2-hydroxy lauric acid	Agonist	9.9 μ M	[35S]GTPyS Binding	GPR84-expressing membranes	[7]
3-hydroxy lauric acid	Agonist	13 μ M	[35S]GTPyS Binding	GPR84-expressing membranes	[7]
2-hydroxy capric acid	Agonist	31 μ M	[35S]GTPyS Binding	GPR84-expressing membranes	[7]
6-n-octylaminouracil (6-OAU)	Agonist	Not specified	Calcium Mobilization, cAMP	HEK293/G α 16/GPR84, CHO-K1/GPR84	[9] [10]
ZQ-16	Agonist	~10 μ M	Calcium Mobilization	HEK293/G α 16/GPR84	[10]
GLPG1205	Antagonist	Not specified	N/A	N/A	[1] [8]
PBI-4050	Antagonist	Not specified	N/A	N/A	[1]

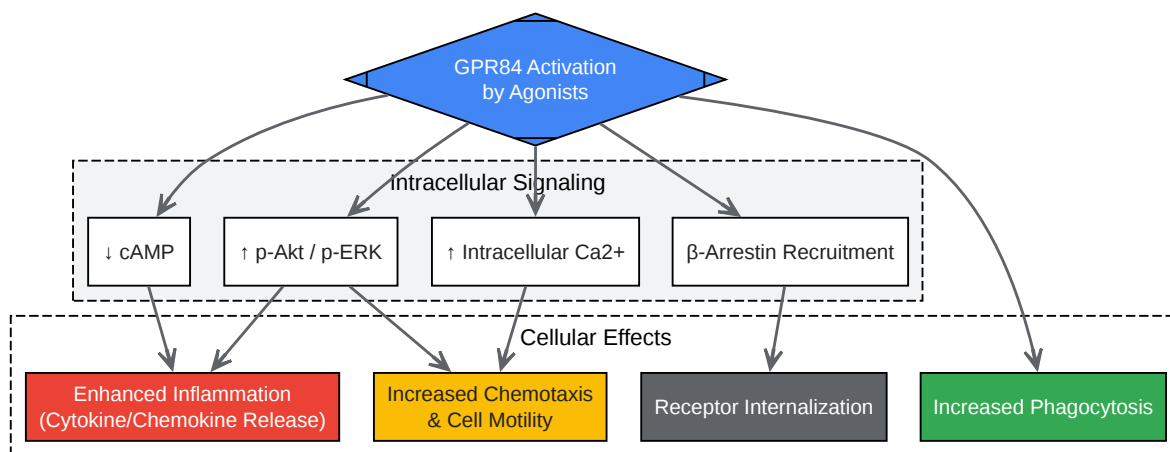
Downstream Signaling Pathways

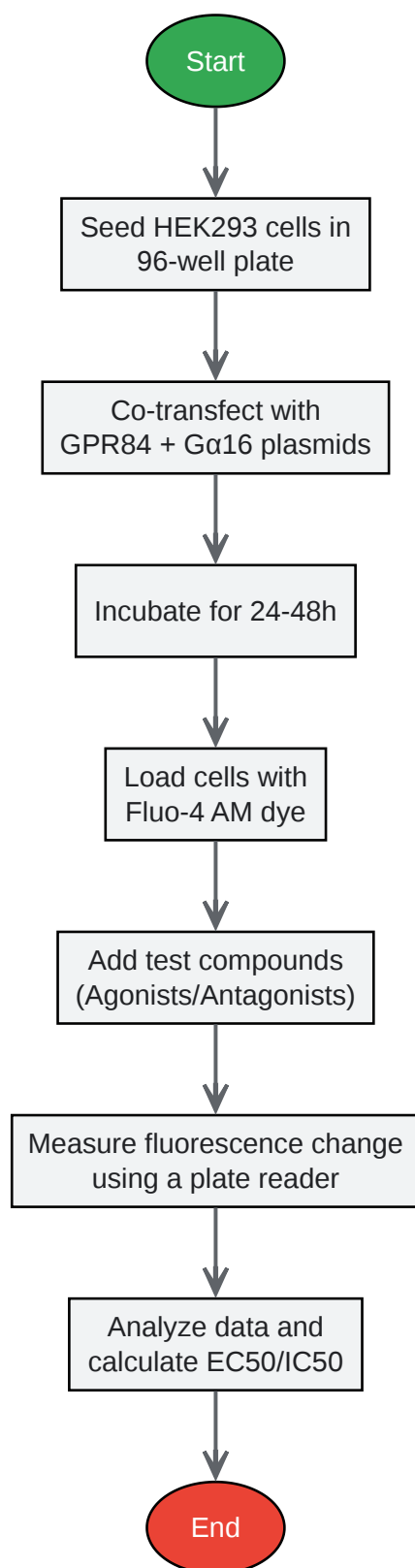
GPR84 activation initiates multiple intracellular signaling cascades, primarily through G*α*/o proteins and β -arrestins. These pathways ultimately orchestrate the receptor's diverse cellular effects.

G*α*/o Protein-Coupled Signaling

The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive G*α*/o proteins.^{[2][5][7]} This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[5][9]} Reduced cAMP levels can modulate the activity of downstream effectors like Protein Kinase A (PKA). Furthermore, GPR84 activation via the G*α*/o pathway has been shown to trigger the phosphorylation of key signaling kinases, including Akt and ERK, and promote the nuclear translocation of NF- κ B's p65 subunit, leading to the transcription of pro-inflammatory genes.^{[9][11][12]}







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References

- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Medium-chain Fatty Acids as Ligands for Orphan G Protein-coupled Receptor GPR84* | Semantic Scholar [semanticscholar.org]
- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ats-journals.org [ats-journals.org]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 12. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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